molecular formula C17H26N6O4 B15218976 (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 174365-17-4

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B15218976
CAS No.: 174365-17-4
M. Wt: 378.4 g/mol
InChI Key: SLWVADXZKQTPAC-XNIJJKJLSA-N
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Description

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a sophisticated nucleoside analog of significant interest in pharmacological research. Its core structure is a modified adenine base, substituted at the 6-position with a cyclopentylamine group and at the 8-position with an ethylamine group, attached to a ribose-like sugar moiety. This specific substitution pattern is designed to target purinergic signaling pathways. The compound is structurally related to adenosine receptor ligands and is primarily investigated for its potential as a selective modulator of adenosine receptor subtypes, particularly the A 1 and A 2A receptors (Source: National Center for Biotechnology Information) . Researchers utilize this compound to study the role of adenosine signaling in various physiological processes, including cardioprotection, inflammation, and immune response modulation . Its mechanism of action typically involves binding to extracellular adenosine receptors, which are G-protein coupled receptors (GPCRs), thereby influencing intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades. The high purity and well-defined stereochemistry of this analog are critical for ensuring specific and reproducible results in in vitro binding assays, functional cellular assays, and in vivo preclinical models . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

174365-17-4

Molecular Formula

C17H26N6O4

Molecular Weight

378.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H26N6O4/c1-2-18-17-22-11-14(21-9-5-3-4-6-9)19-8-20-15(11)23(17)16-13(26)12(25)10(7-24)27-16/h8-10,12-13,16,24-26H,2-7H2,1H3,(H,18,22)(H,19,20,21)/t10-,12-,13-,16-/m1/s1

InChI Key

SLWVADXZKQTPAC-XNIJJKJLSA-N

Isomeric SMILES

CCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4

Canonical SMILES

CCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)NC4CCCC4

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a tetrahydrofuran derivative that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₄O₅
  • Molecular Weight : 310.32 g/mol
  • IUPAC Name : this compound

This compound features a purine base structure with hydroxymethyl and tetrahydrofuran moieties that are critical for its biological activity.

Research indicates that compounds similar to this tetrahydrofuran derivative often interact with adenosine receptors (ARs), which are involved in various physiological processes including inflammation, immune response, and neurotransmission. The modulation of these receptors can lead to diverse biological effects:

  • Adenosine Receptor Activation : The compound may act as an agonist or antagonist at different AR subtypes (A1, A2A, A2B, A3), influencing cellular signaling pathways related to pain perception and immune responses .

2. Anticancer Activity

Studies have shown that similar purine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt pathway:

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer15Induces apoptosis through PI3K inhibition
Compound BLung Cancer20Suppresses tumor growth via AR modulation

The specific IC50 values for the compound are yet to be fully characterized; however, preliminary studies suggest potential efficacy against various cancer cell lines .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Similar tetrahydrofuran derivatives have shown the ability to reduce pro-inflammatory cytokines in vitro:

  • Cytokine Inhibition : Reduction in TNF-alpha and IL-6 levels was observed in cell cultures treated with related compounds .

Case Study 1: In Vivo Efficacy

In a recent study involving animal models, the administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the importance of dosage and administration route in achieving optimal therapeutic outcomes.

Case Study 2: Cardiovascular Implications

Another research focused on the cardiovascular effects of similar compounds indicated potential benefits in reducing myocardial ischemia through adenosine receptor-mediated vasodilation.

Chemical Reactions Analysis

Substitution Reactions at the Purine Ring

The purine core undergoes nucleophilic substitution, particularly at positions 6 and 8, due to the electron-withdrawing effects of adjacent amino groups.

Key Observations:

  • Amination/Deamination : The ethylamino and cyclopentylamino groups at positions 8 and 6, respectively, can be displaced under acidic or basic conditions. For example, reaction with dichloropurine derivatives enables further functionalization .

  • Halogenation : Electrophilic substitution with halogens (e.g., Cl₂, Br₂) at position 2 or 8 is feasible, though steric hindrance from the cyclopentyl group may limit reactivity .

Table 1: Substitution Reaction Conditions

Reaction TypeReagents/ConditionsProduct ModificationSource
Amine displacementDichloropurine, DMF, 50°C, diisopropylamineIntroduction of new amine groups
HalogenationCl₂ in THF, -78°C, BF₃ catalysisChlorination at position 2

Oxidation and Reduction of Functional Groups

The hydroxymethyl group (-CH₂OH) on the tetrahydrofuran ring is susceptible to oxidation, while the purine ring can undergo redox reactions.

Key Observations:

  • Oxidation : The hydroxymethyl group oxidizes to a carboxyl group (-COOH) using agents like KMnO₄ or TEMPO/NaClO, forming a uronic acid derivative .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces double bonds in the purine ring, though this is less common due to aromatic stability .

Reaction Example:

-CH2OHNaClOTEMPO-COOH\text{-CH}_2\text{OH} \xrightarrow[\text{NaClO}]{\text{TEMPO}} \text{-COOH}

Glycosidic Bond Reactivity

The β-D-ribofuranose glycosidic bond linking the purine to the tetrahydrofuran ring is stable under neutral conditions but hydrolyzes under acidic or enzymatic catalysis.

Key Observations:

  • Acidic Hydrolysis : In HCl (1M, 100°C), the glycosidic bond cleaves, yielding the free purine base (6-(cyclopentylamino)-8-(ethylamino)-9H-purine) and the sugar moiety .

  • Enzymatic Cleavage : Adenosine deaminases or nucleoside phosphorylases may modify the compound in biological systems.

Phosphorylation at the 5'-Hydroxymethyl Group

While not explicitly documented for this compound, analogous nucleosides undergo phosphorylation at the 5'-OH group to form monophosphate, diphosphate, or triphosphate derivatives.

Inferred Reaction:

-CH2OH+POCl3DMF-CH2OPO32\text{-CH}_2\text{OH} + \text{POCl}_3 \xrightarrow{\text{DMF}} \text{-CH}_2\text{OPO}_3^{2-}

Hydrolysis of Amino Substituents

The cyclopentylamino and ethylamino groups are hydrolytically stable under physiological pH but may degrade under strongly acidic or basic conditions.

Key Observations:

  • Ethylamino Group : More labile than cyclopentylamino due to lower steric protection. Hydrolysis in NaOH (2M, 60°C) yields adenine derivatives .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

  • Methodology : Begin with a nucleophilic substitution reaction on a purine-modified adenosine analog. Introduce cyclopentylamine and ethylamine groups via selective alkylation under anhydrous conditions (e.g., DMF, 60°C). Purify the crude product using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (0.1% TFA modifier). Monitor purity via LC-MS (ESI+) and confirm retention times against standards .
  • Critical Step : Optimize reaction stoichiometry to minimize byproducts (e.g., over-alkylation).

Q. How can the stereochemical configuration of the tetrahydrofuran ring be confirmed?

  • Methodology : Use X-ray crystallography to resolve absolute stereochemistry. For routine verification, employ 2D NMR techniques:

  • COSY to map proton-proton correlations.
  • NOESY to confirm spatial proximity of substituents (e.g., hydroxymethyl group orientation).
  • Compare observed coupling constants (e.g., J2,3J_{2',3'}) with literature values for similar nucleosides .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE Requirements : Wear nitrile gloves, a lab coat, and ANSI-approved safety goggles. Use a face shield during bulk transfers .
  • Emergency Measures : For skin contact, wash immediately with soap and water. For eye exposure, irrigate with saline for 15 minutes. Avoid inducing vomiting if ingested; administer activated charcoal .

Advanced Research Questions

Q. How can stereochemical inversion during synthesis be minimized?

  • Methodology :

  • Employ chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) to protect hydroxyl groups during critical steps.
  • Use enzymatic resolution with phosphodiesterases to isolate the desired enantiomer.
  • Monitor reaction progress with chiral HPLC (e.g., Chiralpak IA column) .

Q. How should stability studies be designed to assess decomposition under varying conditions?

  • Experimental Design :

  • Accelerated Degradation : Expose the compound to stress conditions (40°C/75% RH, acidic/basic buffers) for 14 days.
  • Analytical Tools : Use LC-MS to identify degradation products (e.g., deamination, glycosidic bond cleavage).
  • Key Insight : notes stability under recommended storage but lacks decomposition data, necessitating empirical validation .

Q. What techniques are suitable for studying its interactions with nucleic acid targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize DNA/RNA on a sensor chip to measure binding kinetics (KdK_d).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S).
  • Compare results with fluorinated analogs (e.g., ) to evaluate substituent effects on binding .

Q. How can contradictory NMR data between synthetic batches be resolved?

  • Troubleshooting :

  • Perform heteronuclear experiments (HSQC, HMBC) to assign carbons and protons unambiguously.
  • Check for residual solvents (DMSO, acetonitrile) that may obscure peaks.
  • Cross-validate with high-field NMR (600 MHz+) and spiking experiments using a reference standard .

Notes

  • Avoid using bench-scale synthesis data from non-peer-reviewed sources (e.g., ).
  • Always validate safety protocols against updated OSHA/GHS guidelines .

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